trans-2-Aminocyclohexanol hydrochloride
Overview
Description
"Trans-2-Aminocyclohexanol hydrochloride" is a compound of interest in various fields of chemistry and pharmacology. Its relevance spans from its role in synthetic chemistry to its potential biological activities. The compound's structure and properties allow for its involvement in a wide range of chemical reactions, making it a versatile agent in organic synthesis.
Synthesis Analysis
The synthesis of cyclohexanol derivatives, including "trans-2-Aminocyclohexanol hydrochloride", often involves complex reactions where selectivity and stereochemistry are crucial. For instance, the synthesis and characterization of related compounds have been extensively reviewed, showing various methodologies to achieve specific substituent patterns and stereochemistries, which are essential for the subsequent properties and reactivities of these compounds (Failla, Finocchiaro, & Consiglio, 2000).
Molecular Structure Analysis
The molecular structure of "trans-2-Aminocyclohexanol hydrochloride" and related compounds plays a significant role in their chemical behavior. Techniques such as NMR spectroscopy, X-ray diffraction, and mass spectrometry are crucial in characterizing these molecules, providing insights into their complexing properties and stereochemistry (Failla, Finocchiaro, & Consiglio, 2000).
Chemical Reactions and Properties
"Trans-2-Aminocyclohexanol hydrochloride" participates in a variety of chemical reactions, demonstrating a range of properties from its ability to form complexes with metals to its reactivity towards different organic substrates. Its chemical behavior is indicative of its utility in further synthetic applications and its potential biological activities (Popova & Trifonov, 2015).
Scientific Research Applications
pH-Induced Conformational Switching : Trans-2-Aminocyclohexanol is known for dramatic conformational changes upon protonation, making it useful in pH-induced conformational switching of molecular systems like crown ethers and podands. This property has potential applications in the development of allosteric systems and molecular switches with negative cooperativity (Samoshin et al., 2004), (Brázdová et al., 2005).
Synthesis of Antidotes for Poisoning : It has been used in synthesizing antidotes for anticholinesterase poisoning, specifically in the preparation of compounds effective against sarin poisoning (Bannard & Parkkari, 1970).
Role in Cancer Treatment : Trans-2-Aminocyclohexanol derivatives have been studied in the context of cancer treatment, particularly as metabolites of certain chemotherapy drugs like N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU). These metabolites have shown to possess significant anticancer activity (Johnston et al., 1975).
Intermediate in Medicinal Chemistry : It serves as an intermediate in the synthesis of various compounds in medicinal chemistry, highlighting its versatility and importance in drug development processes. This includes the synthesis of N-substituted cyclohex-3-enamines (Álvarez-Pérez & Marco-Contelles, 2009).
Application in Asymmetric Catalysis : Trans-2-Aminocyclohexanol derivatives have been used as ligands in asymmetric catalysis, contributing to the development of enantiomerically pure compounds, which are crucial in the pharmaceutical industry (Schiffers et al., 2006), (Schiffers et al., 2006).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Relevant Papers The paper described in the Sigma-Aldrich source discusses the scope and limitation of substrates subjected to asymmetric amination with epoxides, which is relevant to the synthesis of trans-2-Aminocyclohexanol hydrochloride .
properties
IUPAC Name |
(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCSUHCVGCGFA-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Aminocyclohexanol hydrochloride | |
CAS RN |
13374-31-7, 5456-63-3 | |
Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13374-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5456-63-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5456-63-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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